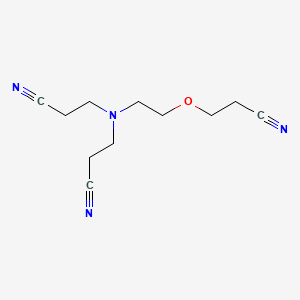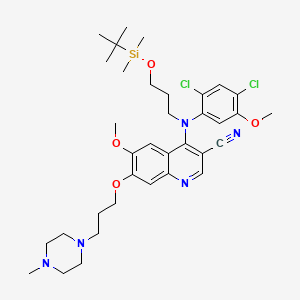
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonine-15N is a stable isotope-labeled compound of L-threonine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. L-Threonine itself plays a crucial role in protein synthesis and other metabolic functions.
准备方法
Synthetic Routes and Reaction Conditions
L-Threonine-15N can be synthesized through isotopic labeling techniques. One common method involves the incorporation of nitrogen-15 into the amino acid during its biosynthesis in microorganisms. This process typically involves growing bacteria in a medium enriched with nitrogen-15 sources, such as ammonium chloride-15N or nitrate-15N .
Industrial Production Methods
Industrial production of L-Threonine-15N follows similar principles but on a larger scale. The microorganisms are cultivated in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .
化学反应分析
Types of Reactions
L-Threonine-15N undergoes several types of chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form various products, such as amino acids and keto acids.
Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Threonine can yield glycine and acetaldehyde, while reduction can produce serine .
科学研究应用
L-Threonine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 isotope is particularly useful in NMR spectroscopy for studying protein structure, dynamics, and interactions.
Metabolomics and Proteomics: Labeled L-Threonine is used to trace metabolic pathways and protein synthesis in biological systems.
Medical Research: It aids in understanding metabolic disorders and developing therapeutic strategies.
Industrial Applications: L-Threonine-15N is used in the production of labeled peptides and proteins for various industrial applications.
作用机制
L-Threonine-15N functions similarly to its unlabeled counterpart. It is a precursor to amino acids like glycine and serine and plays a role in protein synthesis. It also acts as a lipotropic agent, helping to control fat build-up in the liver. The nitrogen-15 isotope does not alter the biochemical properties of L-Threonine but allows for detailed tracking and analysis in research studies .
相似化合物的比较
Similar Compounds
L-Threonine-13C: Another isotope-labeled version of L-Threonine, where carbon-13 is used instead of nitrogen-15.
L-Serine-15N: A nitrogen-15 labeled version of L-Serine, another amino acid involved in similar metabolic pathways.
L-Glycine-15N: Nitrogen-15 labeled glycine, used in similar research applications.
Uniqueness
L-Threonine-15N is unique due to its specific labeling with nitrogen-15, making it particularly valuable for NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids .
属性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
120.11 g/mol |
IUPAC 名称 |
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3?/m1/s1/i5+1 |
InChI 键 |
AYFVYJQAPQTCCC-OTRLKVRSSA-N |
手性 SMILES |
C[C@H](C(C(=O)O)[15NH2])O |
规范 SMILES |
CC(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


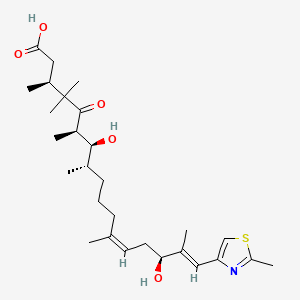
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)

![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
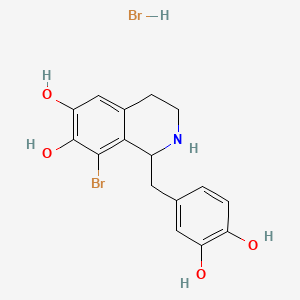

![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
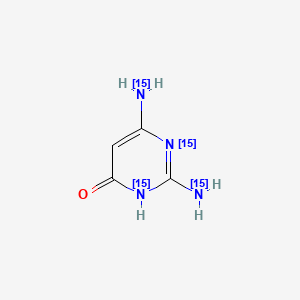

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
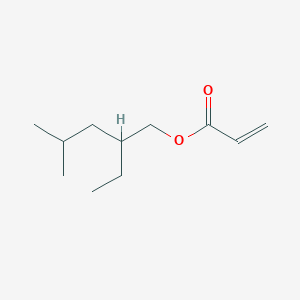
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
